molecular formula C19H20FN3OS B2415741 3-(4-fluorobenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea CAS No. 1251706-18-9

3-(4-fluorobenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea

Cat. No.: B2415741
CAS No.: 1251706-18-9
M. Wt: 357.45
InChI Key: INANAKJEYHYMPN-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C19H20FN3OS and its molecular weight is 357.45. The purity is usually 95%.
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Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-[(1-methylpyrrol-2-yl)methyl]-1-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3OS/c1-22-10-2-4-17(22)13-23(14-18-5-3-11-25-18)19(24)21-12-15-6-8-16(20)9-7-15/h2-11H,12-14H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INANAKJEYHYMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorobenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea is a member of the urea class of compounds, which has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C19H20FN3SC_{19}H_{20}FN_3S, and it features a fluorobenzyl group, a pyrrole moiety, and a thiophene ring, which may contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising effects:

Antibacterial Activity

Recent studies have demonstrated that derivatives similar to the target compound exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. For instance, compounds with similar structural features have shown minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.06 µg/mL against Staphylococcus aureus and Streptococcus pneumoniae .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.008
Streptococcus pneumoniae0.03
Escherichia coli0.06

The antibacterial mechanism is believed to involve the inhibition of key bacterial enzymes such as topoisomerases, which are crucial for DNA replication and transcription. For example, certain derivatives have been shown to inhibit topoisomerase IV with IC50 values as low as 0.012 µg/mL . This dual-targeting approach enhances their efficacy and reduces the likelihood of resistance development.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Study on Antibacterial Potency :
    • A series of urea derivatives were synthesized and tested against multi-drug resistant strains of S. aureus. The most potent derivative exhibited an MIC of 0.008 µg/mL, significantly outperforming traditional antibiotics like ampicillin .
  • Toxicity Assessment :
    • In vitro toxicity studies using the HepG2 human liver cell line indicated that these compounds are non-toxic at concentrations effective for antibacterial activity, suggesting a favorable safety profile .
  • Resistance Development :
    • The frequency of resistance (FoR) was assessed in various bacterial strains treated with these compounds, revealing FoR values significantly lower than those for conventional antibiotics, indicating a lower propensity for resistance development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-fluorobenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea, and how can purity be optimized?

  • Methodology :

  • Stepwise synthesis : Begin with the preparation of the thiophen-2-ylmethylamine intermediate via nucleophilic substitution of thiophene-2-carbaldehyde, followed by reductive amination. The 4-fluorobenzyl group is introduced via a urea-forming reaction using carbonyldiimidazole (CDI) in anhydrous dichloromethane .
  • Key conditions : Use reflux conditions (~80°C) in aprotic solvents (e.g., DMF or acetonitrile) for urea bond formation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this urea derivative?

  • Methodology :

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, pyrrole-N-methyl at δ 3.6 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (calculated for C20H21FN3OS\text{C}_{20}\text{H}_{21}\text{FN}_3\text{OS}: 394.14 g/mol) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns of the urea moiety to confirm stereoelectronic effects .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, given its structural complexity?

  • Methodology :

  • Target identification : Screen against kinase enzymes (e.g., EGFR, VEGFR) due to the thiophene and fluorobenzyl motifs’ known role in kinase inhibition .
  • Assays : Use fluorescence-based ATPase assays (IC50_{50} determination) and molecular docking (AutoDock Vina) to predict binding affinities .
  • Data validation : Compare results with structurally similar urea derivatives (e.g., 1-phenyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea, IC50_{50} = 12 μM for EGFR ).

Q. How should researchers address contradictions in reported synthetic yields or bioactivity data for analogous compounds?

  • Methodology :

  • Comparative analysis : Replicate synthesis of analogs (e.g., 1-(4-fluorobenzyl)-3-(thiophen-2-ylmethyl)urea) under standardized conditions to isolate variables (e.g., solvent polarity, catalyst loading) .
  • Statistical validation : Apply ANOVA to assess batch-to-batch variability in biological assays (e.g., IC50_{50} values across three independent trials) .
  • Computational modeling : Use DFT calculations (Gaussian 16) to evaluate electronic effects of substituents (e.g., fluorobenzyl vs. chlorobenzyl) on reactivity .

Q. What computational strategies can predict the photophysical or pharmacokinetic properties of this compound?

  • Methodology :

  • Photophysical modeling : Time-dependent DFT (TD-DFT) to simulate UV-Vis spectra (e.g., excitation wavelengths for fluorescence) .
  • ADME prediction : SwissADME or pkCSM to estimate logP (predicted ~3.2), solubility (LogS ≈ -4.5), and CYP450 inhibition .
  • Molecular dynamics : Simulate membrane permeability (GROMACS) using a lipid bilayer model to assess blood-brain barrier penetration .

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